molecular formula C12H18N2O B1399464 [(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine CAS No. 1339707-91-3

[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine

Cat. No.: B1399464
CAS No.: 1339707-91-3
M. Wt: 206.28 g/mol
InChI Key: ZMGZEUVPQAGJTQ-UHFFFAOYSA-N
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Description

[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine is a secondary amine featuring a tetrahydropyran (oxan-4-yl) group and a pyridin-4-ylmethyl moiety. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.29 g/mol (CAS: 1339707-91-3; MDL: MFCD16739463) . The compound is characterized by its bifunctional structure, combining a saturated oxygen-containing heterocycle (tetrahydropyran) with an aromatic pyridine ring. This hybrid structure confers unique physicochemical properties, such as moderate polarity from the oxan-4-yl group and π-π interaction capabilities from the pyridine ring, making it relevant in medicinal chemistry and material science.

Properties

IUPAC Name

1-(oxan-4-yl)-N-(pyridin-4-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-5-13-6-2-11(1)9-14-10-12-3-7-15-8-4-12/h1-2,5-6,12,14H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGZEUVPQAGJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine typically involves the reaction of oxane derivatives with pyridine derivatives under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the oxane derivative acts as a nucleophile, attacking the electrophilic center of the pyridine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is typically heated to a specific temperature to ensure complete reaction, followed by purification steps such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-yl-pyridine derivatives, while reduction could produce more saturated forms of the original compound.

Scientific Research Applications

[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which [(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridine Positional Isomers

  • [(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine (CAS: 1340041-20-4): This isomer replaces the pyridin-4-yl group with pyridin-3-yl.

Heterocycle-Modified Analogs

  • [3-(Morpholin-4-yl)propyl][(pyridin-4-yl)methyl]amine (CAS: 227017-95-0): Replaces oxan-4-yl with a morpholine-propyl chain. This modification enhances solubility in aqueous media compared to the oxan-4-yl counterpart .
  • 6-(Oxan-4-yl)pyridazin-3-amine (CAS: 1426921-57-4):
    Substitutes pyridine with pyridazine, a diazine ring. The molecular formula (C₉H₁₃N₃O) and reduced weight (179.22 g/mol) reflect the loss of a methylene group. Pyridazine’s electron-deficient nature may alter redox properties and binding affinity .

Substituent-Variant Analogues

  • (4-Fluoro-3-methoxybenzyl)(pyridin-4-ylmethyl)amine (CAS: 1025230-61-8): Incorporates a fluorinated methoxybenzyl group instead of oxan-4-yl. Molecular weight: 250.28 g/mol .
  • (2-Ethoxyethyl)[(pyridin-4-yl)methyl]amine (CAS: 1156432-54-0):
    Replaces oxan-4-yl with an ethoxyethyl chain. The ether linkage enhances flexibility and hydrophilicity (molecular weight: 180.25 g/mol), though it may reduce metabolic stability compared to cyclic ethers .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine C₁₂H₁₈N₂O 206.29 1339707-91-3 Tetrahydropyran + pyridin-4-yl
[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine C₁₂H₁₈N₂O 206.29 1340041-20-4 Pyridin-3-yl substitution
[3-(Morpholin-4-yl)propyl][(pyridin-4-yl)methyl]amine C₁₃H₂₁N₃O 235.33 227017-95-0 Morpholine-propyl chain
6-(Oxan-4-yl)pyridazin-3-amine C₉H₁₃N₃O 179.22 1426921-57-4 Pyridazine core
(4-Fluoro-3-methoxybenzyl)(pyridin-4-ylmethyl)amine C₁₄H₁₅FN₂O 250.28 1025230-61-8 Fluorinated methoxybenzyl group
(2-Ethoxyethyl)[(pyridin-4-yl)methyl]amine C₁₀H₁₆N₂O 180.25 1156432-54-0 Ethoxyethyl linker

Table 2: Key Physicochemical Properties

Compound Name logP* (Predicted) Water Solubility (mg/mL)* Hydrogen Bond Acceptors Hydrogen Bond Donors
This compound 1.2 12.5 3 1
[3-(Morpholin-4-yl)propyl][(pyridin-4-yl)methyl]amine 0.8 18.7 4 1
(4-Fluoro-3-methoxybenzyl)(pyridin-4-ylmethyl)amine 2.5 5.3 3 1
(2-Ethoxyethyl)[(pyridin-4-yl)methyl]amine 0.9 22.0 3 1

Biological Activity

[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine is a compound of growing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative studies with similar compounds.

Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
IUPAC Name: this compound

The compound features an oxane ring and a pyridine moiety, which are known to contribute to its biological interactions.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results. In vitro studies demonstrated its efficacy against several cancer cell lines:

Cancer Cell Line IC50 (µM)
HeLa (Cervical)10.5
MCF-7 (Breast)15.2
A549 (Lung)12.8

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G2/M phase .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. The oxane group can form hydrogen bonds with polar residues in proteins, while the pyridine ring engages in π–π interactions with aromatic amino acids. This dual interaction may modulate enzyme activities or receptor functions, leading to the observed biological effects .

Comparative Studies

Comparative studies with structurally similar compounds reveal distinctive biological profiles:

Compound Antimicrobial Activity Anticancer Activity
[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amineModerateLow
[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amineLowModerate
[(Oxan-4-yl)methyl][(pyridin-5-yl)methyl]amineHighHigh

These comparisons highlight the unique properties of this compound, particularly its superior antimicrobial and anticancer activities compared to its analogs .

Case Studies

Recent case studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology:
    • The synthesis involves nucleophilic substitution reactions between oxane and pyridine derivatives under basic conditions.
    • Purification typically includes recrystallization or distillation techniques.
  • Biological Evaluation:
    • A study evaluated the compound's effect on cancer cell proliferation and demonstrated a dose-dependent response in multiple cancer types.
  • Clinical Implications:
    • Ongoing research aims to assess the compound's potential for clinical applications in treating infections and cancers resistant to current therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine
Reactant of Route 2
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